Myristyl laurate
Overview
Description
Mechanism of Action
Target of Action
Myristyl Laurate, also known as Tetradecyl Dodecanoate, is primarily used as a surfactant in cosmetic products . Its primary targets are the skin, hair, and teeth, where it acts as a surface-active agent to cleanse and remove fat and soil particles .
Mode of Action
This compound interacts with its targets by reducing the surface tension of liquids . It achieves this by migrating to the surface of liquids, where its alignment and aggregation with other molecules of this compound lowers the surface tension .
Biochemical Pathways
These micelles play a key role in the removal of dirt and oil from the skin, hair, and teeth .
Pharmacokinetics
It’s known that similar esters are readily hydrolyzed in vivo to the corresponding alcohol and acid, which are then further metabolized .
Result of Action
The action of this compound results in the cleansing of the skin, hair, and teeth. It helps in the removal of fat and soil particles, leading to cleaner and healthier skin and hair . Furthermore, it contributes to the overall texture and appearance of the skin by filling in spaces between skin cells .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the presence of other surfactants can enhance its cleansing properties and skin tolerance . Additionally, the pH, temperature, and ionic strength of the formulation can affect the performance of this compound .
Biochemical Analysis
Biochemical Properties
Myristyl laurate acts as a surfactant, reducing the surface tension of liquids and allowing for the mixing of oil and water. It interacts with various enzymes and proteins, including lipases and esterases, which catalyze the hydrolysis of ester bonds . These interactions facilitate the breakdown of this compound into its constituent fatty acids and alcohols, which can then participate in further metabolic processes. Additionally, this compound can interact with membrane proteins, influencing membrane fluidity and permeability .
Cellular Effects
This compound affects various types of cells and cellular processes. It has been shown to influence cell signaling pathways by modulating the activity of membrane-bound receptors and enzymes . This compound can alter gene expression by affecting transcription factors and other regulatory proteins. In terms of cellular metabolism, this compound can impact lipid metabolism by serving as a substrate for beta-oxidation, leading to the production of energy . Furthermore, it can affect cellular homeostasis by modulating the balance of lipids within the cell membrane .
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. It can bind to specific receptors on the cell surface, triggering downstream signaling pathways that regulate various cellular functions . This compound can also inhibit or activate enzymes involved in lipid metabolism, such as lipases and esterases . Additionally, it can influence gene expression by interacting with transcription factors and other regulatory proteins, leading to changes in the expression of genes involved in lipid metabolism and cellular homeostasis .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The stability of this compound is influenced by factors such as temperature and pH, which can affect its degradation and efficacy . Long-term studies have shown that this compound can have sustained effects on cellular function, including alterations in lipid metabolism and membrane composition . These effects can be observed in both in vitro and in vivo studies, highlighting the importance of considering temporal factors when studying this compound .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, this compound can enhance lipid metabolism and improve energy production . At high doses, it can cause toxic effects, including liver and kidney damage . Threshold effects have been observed, indicating that there is a specific dosage range within which this compound exerts its beneficial effects without causing toxicity . These findings underscore the importance of dosage considerations in the use of this compound in research and applications .
Metabolic Pathways
This compound is involved in several metabolic pathways, including beta-oxidation and lipid synthesis . It interacts with enzymes such as acyl-CoA synthetase and carnitine palmitoyltransferase, which facilitate its incorporation into metabolic processes . This compound can also affect metabolic flux by altering the levels of metabolites involved in lipid metabolism . These interactions highlight the role of this compound in regulating cellular energy production and lipid homeostasis .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins . It can be incorporated into lipoproteins, which facilitate its transport through the bloodstream to various tissues . This compound can also accumulate in lipid droplets within cells, where it can be stored for later use in metabolic processes . These transport and distribution mechanisms ensure that this compound is available for its various biochemical functions .
Subcellular Localization
This compound is localized to specific subcellular compartments, including the cell membrane and lipid droplets . Its localization is influenced by targeting signals and post-translational modifications that direct it to these compartments . Within the cell membrane, this compound can modulate membrane fluidity and permeability, affecting various cellular processes . In lipid droplets, it can serve as a reservoir for fatty acids and other lipids, contributing to cellular energy storage and metabolism .
Preparation Methods
Synthetic Routes and Reaction Conditions: Myristyl laurate can be synthesized through the esterification of myristyl alcohol and lauric acid. This reaction typically involves the use of an acid catalyst, such as sulfuric acid, and is carried out under reflux conditions to drive the reaction to completion. The reaction can be represented as follows:
Myristyl alcohol+Lauric acid→Myristyl laurate+Water
Industrial Production Methods: In industrial settings, this compound is often produced using enzymatic processes that follow the principles of green chemistry. These processes involve the use of biocatalysts, such as lipases, to catalyze the esterification reaction in a solvent-free environment. This method is environmentally friendly and yields high-purity products .
Types of Reactions:
Hydrolysis: this compound can undergo hydrolysis in the presence of water and an acid or base catalyst, resulting in the formation of myristyl alcohol and lauric acid.
Transesterification: This reaction involves the exchange of the ester group with another alcohol, producing a different ester and alcohol.
Oxidation: this compound can be oxidized to form various oxidation products, although this reaction is less common.
Common Reagents and Conditions:
Hydrolysis: Acidic or basic conditions with water.
Transesterification: Alcohol and a catalyst, such as sodium methoxide.
Oxidation: Oxidizing agents like potassium permanganate.
Major Products Formed:
Hydrolysis: Myristyl alcohol and lauric acid.
Transesterification: Different esters and alcohols.
Oxidation: Various oxidation products depending on the conditions.
Scientific Research Applications
Myristyl laurate has a wide range of applications in scientific research and industry:
Chemistry: Used as a surfactant and emulsifier in various chemical formulations.
Biology: Employed in the preparation of lipid-based drug delivery systems.
Medicine: Utilized in topical formulations for its emollient properties.
Industry: Commonly found in cosmetics, personal care products, and pharmaceuticals as a skin-conditioning agent
Comparison with Similar Compounds
- Cetyl laurate
- Myristyl myristate
- Isopropyl myristate
Comparison:
- Cetyl laurate: Similar to myristyl laurate but derived from cetyl alcohol and lauric acid. It has similar emollient properties but may differ in melting point and viscosity.
- Myristyl myristate: Formed from myristyl alcohol and myristic acid. It has a higher melting point and is more stable compared to this compound .
- Isopropyl myristate: A synthetic ester made from isopropyl alcohol and myristic acid. It is a clear liquid with a lower viscosity and faster absorption rate on the skin compared to this compound .
This compound stands out due to its balanced properties, making it suitable for a wide range of applications in cosmetics and personal care products.
Properties
IUPAC Name |
tetradecyl dodecanoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H52O2/c1-3-5-7-9-11-13-14-15-17-19-21-23-25-28-26(27)24-22-20-18-16-12-10-8-6-4-2/h3-25H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FNMPODAQERUMDD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCOC(=O)CCCCCCCCCCC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H52O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID5066792 | |
Record name | Dodecanoic acid, tetradecyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID5066792 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
396.7 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Other Solid | |
Record name | Dodecanoic acid, tetradecyl ester | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
CAS No. |
22412-97-1 | |
Record name | Tetradecyl dodecanoate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=22412-97-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Myristyl laurate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0022412971 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Dodecanoic acid, tetradecyl ester | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Dodecanoic acid, tetradecyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID5066792 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Tetradecyl laurate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.040.863 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | MYRISTYL LAURATE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/58U0NZN2BT | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
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